2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(Benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative with the molecular formula C₁₅H₁₆N₄OS and a molecular weight of 300.4 g/mol . It is characterized by a benzylsulfanyl substituent at position 2 and methyl groups at positions 5 and 6 of the triazolopyrimidine core.
Properties
IUPAC Name |
2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-10(2)15-13-16-14(17-18(13)12(9)19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSAZXMDJZHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321342 | |
| Record name | 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898922-14-0 | |
| Record name | 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO_2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO_2.
Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH_4.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, MnO_2, Pb(OAc)_4
Reduction: NaBH_4, LiAlH_4
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of neuroprotective and anti-inflammatory agents.
Materials Science: It has been used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids have been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Triazolopyrimidinone derivatives are highly tunable, with substitutions at positions 2, 5, and 6 significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Solubility Trends : Methyl and benzylsulfanyl groups reduce water solubility compared to simpler analogs like HmtpO, which lacks bulky substituents .
- Biological Activity : While HmtpO-metal complexes show antiparasitic activity (IC₅₀ ~20 µM), sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal effects, highlighting substituent-dependent applications .
Yield Comparison :
- Target compound yields are unspecified, but similar derivatives (e.g., 2-amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7-one) report yields of 21–83% depending on substituent complexity .
Biological Activity
2-(Benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
- Structure : The compound features a triazolo-pyrimidine core structure which is known for diverse biological activities.
Biological Activity Overview
The compound has been evaluated for various biological activities, including anticancer and antimicrobial effects. Below are detailed findings from recent studies.
Anticancer Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines.
Case Study Findings :
- A study evaluated the antiproliferative activity of several triazolo derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
- Among the tested compounds, H12 , a derivative similar to this compound, showed:
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated.
Research Findings :
- Studies have indicated that compounds with similar triazolo structures exhibit antibacterial properties against various pathogens .
- The benzylsulfanyl group is believed to enhance the interaction with bacterial enzymes or receptors, potentially leading to increased antibacterial efficacy.
Comparative Analysis of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 μM | ERK pathway inhibition |
| Anticancer | HCT-116 | 9.58 μM | Apoptosis induction |
| Anticancer | MCF-7 | 13.1 μM | Cell cycle arrest |
| Antimicrobial | Various pathogens | Not quantified | Enzyme inhibition |
Q & A
Q. What are the common synthetic routes for 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound is typically synthesized via multi-step condensation reactions. A representative method involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters and aldehydes under controlled conditions (e.g., ethanol solvent, microwave irradiation at 323 K for 30 minutes). Catalysts like APTS (3-Aminopropyltriethoxysilane) can enhance reaction efficiency in one-pot protocols .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs techniques like H NMR, X-ray crystallography, and mass spectrometry. For example, X-ray diffraction reveals planar bicyclic triazolo-pyrimidine cores with dihedral angles between aromatic rings (e.g., 87.03° between triazolo-pyrimidine and benzene rings). π-π stacking interactions (centroid distances: 3.63–3.88 Å) are critical for crystal packing .
Q. What initial biological screening assays are used to evaluate its activity?
Preliminary screens include antimicrobial (e.g., bacterial/fungal inhibition assays) and anticancer (e.g., cell viability assays using MTT or SRB protocols) testing. Antiproliferative effects are assessed against cancer cell lines (e.g., IC determination), with structural analogs showing activity in the µM range .
Q. What physicochemical properties influence its behavior in biological systems?
Key properties include moderate lipophilicity (molecular weight: ~300.4 g/mol), stability under standard conditions, and pH-dependent solubility. Solubility is higher in polar aprotic solvents (e.g., DMSO) due to the benzylsulfanyl and pyrimidinone groups .
Advanced Research Questions
Q. How do structural modifications impact its structure-activity relationships (SAR)?
Substituent variation at positions 2, 5, and 6 alters bioactivity. For example:
- C2 : Benzylsulfanyl groups enhance enzyme inhibition (e.g., CDK2).
- C5/C6 : Methyl/ethyl groups optimize pharmacokinetics (e.g., metabolic stability). Comparative studies with analogs (e.g., 5-methoxymethyl derivatives) show improved CDK2 binding affinity (K < 100 nM) .
Q. What methodologies elucidate its mechanism of action in enzyme inhibition?
Techniques include:
- Kinase assays : Measuring ATPase activity inhibition (e.g., CDK2).
- Molecular docking : Predicting binding modes to ATP-binding pockets (software: AutoDock, Glide).
- Surface plasmon resonance (SPR) : Quantifying target binding kinetics (e.g., K values) .
Q. How are electrochemical properties analyzed for redox behavior?
Cyclic voltammetry on carbon graphite electrodes reveals redox potentials. For triazolopyrimidinones, oxidation peaks near +0.8 V (vs. Ag/AgCl) correlate with electron-rich aromatic systems, informing drug stability and reactive oxygen species (ROS) generation potential .
Q. What crystallographic strategies resolve data contradictions in polymorph studies?
High-resolution synchrotron data and refinement software (e.g., SHELXL) address discrepancies. For example, anisotropic displacement parameters distinguish true polymorphism from solvent-dependent crystal forms .
Q. How are efficacy-toxicity profiles optimized during lead development?
Strategies include:
- Substituent tuning : Replacing chlorophenyl with morpholine groups reduces hepatotoxicity.
- In silico ADMET prediction : Tools like SwissADME assess logP, CYP450 interactions.
- Prodrug design : Ethyl carboxylate derivatives improve oral bioavailability .
Q. How are contradictions in biological data addressed (e.g., varying IC50_{50}50 values)?
Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Rigorous controls include:
- Purity validation : HPLC (>95%) and elemental analysis.
- Dose-response curves : Triplicate measurements across multiple cell lines.
- Target specificity profiling : Kinase panels to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
